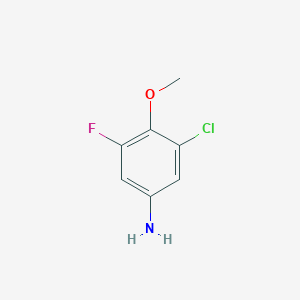

3-Chloro-5-fluoro-4-methoxyaniline

Descripción

3-Chloro-5-fluoro-4-methoxyaniline (CAS 62918-78-9) is a substituted aniline derivative with the molecular formula C₇H₆ClFNO and a molecular weight of 189.61 g/mol. It features a chlorine atom at position 3, a fluorine atom at position 5, and a methoxy group at position 4 on the benzene ring. This compound is typically supplied as a crystalline solid with a purity of ≥96% . Substituted anilines like this are critical intermediates in pharmaceutical and agrochemical synthesis, where halogen and alkoxy groups modulate electronic properties, solubility, and bioactivity.

Propiedades

IUPAC Name |

3-chloro-5-fluoro-4-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUELVPNQPLAKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-methoxyaniline typically involves the nitration of this compound followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is subsequently reduced to an amine group. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-5-fluoro-4-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically convert nitro groups to amines.

Substitution: Halogen and methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.

Substitution: Reagents such as sodium hydroxide and various halogenating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .

Aplicaciones Científicas De Investigación

3-Chloro-5-fluoro-4-methoxyaniline is utilized in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in pharmaceutical compounds.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-fluoro-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares 3-Chloro-5-fluoro-4-methoxyaniline with six structurally related aniline derivatives, emphasizing substituent positions, molecular properties, and commercial availability:

Key Observations:

Substituent Effects: The methoxy group in this compound (position 4) provides electron-donating effects, enhancing solubility in polar solvents compared to non-alkoxylated analogs like 3-Chloro-5-fluoroaniline . Shifting the methoxy group to position 2 (3-Chloro-5-fluoro-2-methoxyaniline) alters steric and electronic profiles, which may impact reactivity in coupling reactions .

Molecular Weight and Purity :

Actividad Biológica

3-Chloro-5-fluoro-4-methoxyaniline is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClFNO₂, with a molecular weight of approximately 175.59 g/mol. The compound features chloro and fluoro substituents, which contribute to its electronic properties and biological interactions. The methoxy group enhances its solubility and reactivity in various biochemical environments.

This compound exhibits biological activity primarily through its interactions with specific enzymes and cellular pathways. It can act as both an inhibitor and activator of certain enzymes, influencing various biochemical pathways:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and potentially altering the pharmacokinetics of co-administered drugs.

- Cell Signaling : It may modulate cell signaling mechanisms related to oxidative stress and inflammation, which are critical in various disease processes.

- Mutagenic Properties : Preliminary studies suggest that it may exhibit mutagenic properties, necessitating careful handling during laboratory investigations.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of certain cancer cell lines, indicating its potential as a lead compound for cancer therapeutics.

Case Studies

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity of various aniline derivatives, including this compound. The results showed significant inhibition against Gram-positive bacteria, highlighting its potential as an antibacterial agent.

-

Anticancer Research :

- In a series of experiments focusing on cancer cell lines, this compound was found to induce apoptosis in specific types of cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Synthesis Intermediate : It is frequently used as a building block for synthesizing more complex organic molecules in medicinal chemistry.

- Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting various diseases.

- Industrial Applications : The compound is utilized in producing dyes and pigments due to its stable chemical structure.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chloro-4-methoxyaniline | Chloro at para position | Lacks fluoro group; different reactivity |

| 5-Fluoro-2-methoxyaniline | Fluoro at meta position | Lacks chloro group; distinct electronic properties |

| This compound | Chloro at ortho position, fluoro at meta | Unique due to specific arrangement of substituents |

| 5-Chloro-2-fluoromethylaniline | Chloro at para position | Different reactivity due to positional changes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.